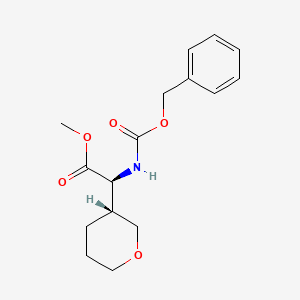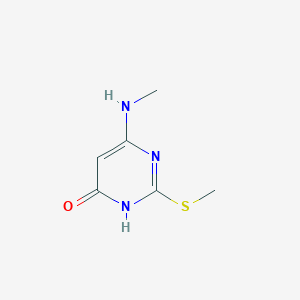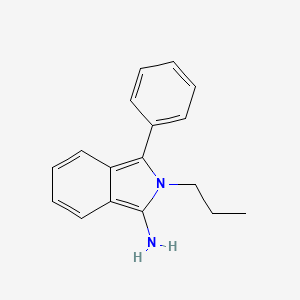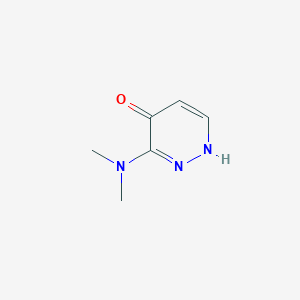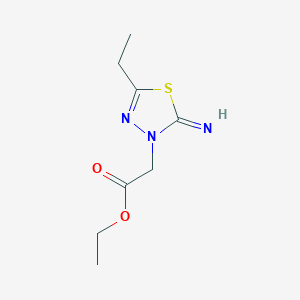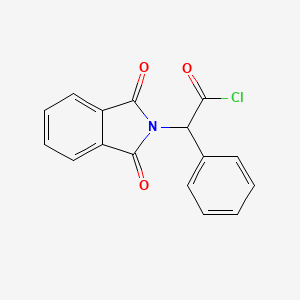
(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride: is an organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride typically involves the reaction of phthalimide with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce an amide derivative.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity makes it a valuable building block for complex chemical structures.
Mechanism of Action
The mechanism by which (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride exerts its effects involves the interaction with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.
Comparison with Similar Compounds
Phthalimide: Shares the 1,3-dioxoisoindoline moiety but lacks the phenylacetyl chloride group.
N-Phthalylglycyl chloride: Similar structure but with a glycine moiety instead of a phenyl group.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Contains a methyl ester group instead of the chloride.
Uniqueness: The presence of the phenylacetyl chloride group in (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride makes it unique compared to its analogs. This group enhances its reactivity and allows for a broader range of chemical transformations.
Properties
CAS No. |
5688-96-0 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-phenylacetyl chloride |
InChI |
InChI=1S/C16H10ClNO3/c17-14(19)13(10-6-2-1-3-7-10)18-15(20)11-8-4-5-9-12(11)16(18)21/h1-9,13H |
InChI Key |
XVNYYFQWEYONQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


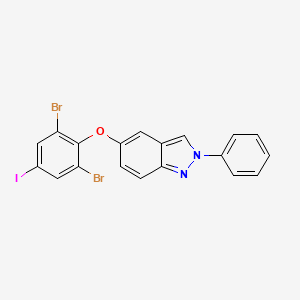




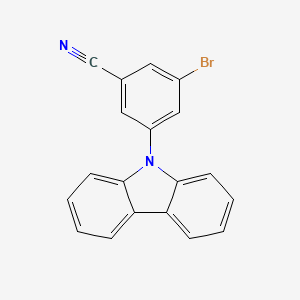
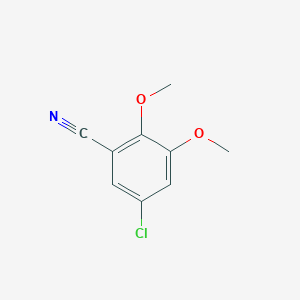
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)

